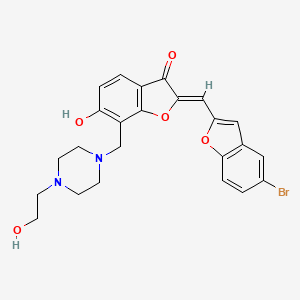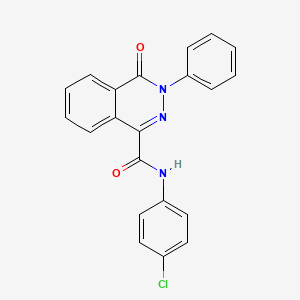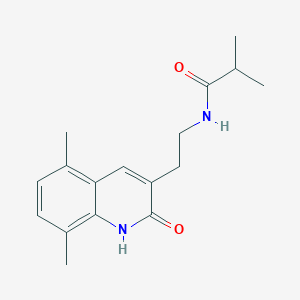![molecular formula C17H19NO5 B2863133 Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate CAS No. 903589-31-1](/img/structure/B2863133.png)
Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring substituted with a chromenyl moiety, which is known for its diverse biological activities. The chromenyl group, derived from chromone, is a significant structural motif in medicinal chemistry due to its presence in various bioactive molecules.
Wirkmechanismus
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . Therefore, the targets can vary widely depending on the specific derivative and its intended use.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Piperidine derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological processes .
Result of Action
Piperidine derivatives are known to have various pharmacological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenyl moiety, which is then coupled with the piperidine ring. The chromenyl group can be synthesized through the condensation of salicylaldehyde with acetic anhydride, followed by cyclization to form the chromone structure. This intermediate is then reacted with piperidine-4-carboxylic acid under esterification conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chromenyl moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a chromone carboxylic acid, while reduction of the carbonyl groups can produce corresponding alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s chromenyl moiety is known for its antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: Due to its structural similarity to bioactive molecules, it is investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-3-carboxylate: Similar structure but with a different position of the carboxylate group.
Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]pyrrolidine-4-carboxylate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
Methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate is unique due to its specific combination of a chromenyl moiety and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
methyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-22-17(21)11-4-6-18(7-5-11)10-12-8-16(20)23-15-3-2-13(19)9-14(12)15/h2-3,8-9,11,19H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTORRGAVUYOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate](/img/new.no-structure.jpg)
![2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2863055.png)
![(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea](/img/structure/B2863056.png)


![2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2863059.png)

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2863065.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2863067.png)
![2-[(4E)-4-benzylidene-1-(4-fluorophenyl)-5-oxoimidazol-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2863068.png)
![2-[3-Cyclopropyl-6-(2-thienyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2863070.png)


